molecular formula C17H16O6 B1149013 7,2/'-Dihydroxy-5,8-diMethoxyflavanone CAS No. 1351338-14-1

7,2/'-Dihydroxy-5,8-diMethoxyflavanone

Cat. No. B1149013
M. Wt: 316.30534
InChI Key:
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Description

"7,2'-Dihydroxy-5,8-diMethoxyflavanone" belongs to the class of compounds known as flavanones, a type of flavonoids which are polyphenolic compounds possessing a 15-carbon skeleton. Flavanones are known for their diverse biological activities and are found in various plants.

Synthesis Analysis

The synthesis of homoisoflavonoids, which are structurally similar to "7,2'-Dihydroxy-5,8-diMethoxyflavanone," has been achieved through linear steps starting from known 4-chromenones. A key feature of these syntheses includes chemoselective reduction and selective deprotection strategies (Lee et al., 2016). Furthermore, a scalable method for synthesizing phytoestrogen flavanones via an optimized route from commercially available precursors has been reported, demonstrating the potential for gram-scale production (Kim et al., 2022).

Molecular Structure Analysis

The molecular structure of "7,2'-Dihydroxy-5,8-diMethoxyflavanone" and related compounds has been elucidated through various spectroscopic methods. These studies provide insights into the distinctive features of flavanones, including their functional groups and stereochemistry which are crucial for their biological activity (Horie et al., 1995).

Chemical Reactions and Properties

Flavanones, including "7,2'-Dihydroxy-5,8-diMethoxyflavanone," undergo a variety of chemical reactions that highlight their reactivity and functional group transformations. These reactions are pivotal in the synthesis of diverse flavanone derivatives with enhanced biological activities or altered physical and chemical properties (Liu et al., 2010).

Physical Properties Analysis

The physical properties of flavanones, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's stability, formulation, and application in various fields (Min et al., 1996).

Chemical Properties Analysis

The chemical properties of "7,2'-Dihydroxy-5,8-diMethoxyflavanone" such as reactivity towards different chemical reagents, stability under various conditions, and its ability to undergo specific chemical transformations, are essential for understanding its interactions and functionality in biological systems (Zhang et al., 2016).

Scientific Research Applications

  • 5,6′-Dihydroxy-7,8-dimethoxyflavone-2′-O-β-D-glucopyranoside

    • Application : This compound is a type of flavonoid found in Scutellaria baicalensis .
    • Methods of Application : The compound is extracted from the plant and its properties are studied using various techniques such as UV, IR, MS, and NMR .
    • Results : The compound has been characterized and its physical and chemical properties have been reported .
  • 5,7-Dihydroxy-8,2′-dimethoxyflavone

    • Application : This compound has been found to inhibit the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase .
    • Methods of Application : The compound is likely isolated and its inhibitory activity is tested in a biological assay .
    • Results : The compound has been found to have inhibitory activity against a specific enzyme .
  • 5,8-Dihydroxy-6,7-dimethoxyflavone

    • Application : This compound is a type of flavonoid with a specific molecular formula of C17H14O6 .
    • Methods of Application : The compound’s properties can be studied using various techniques such as UV, IR, MS, and NMR .
    • Results : The compound has been characterized and its physical and chemical properties have been reported .
  • 5,7-Dihydroxy-8,2′-dimethoxyflavone

    • Application : This compound has been found to inhibit the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase .
    • Methods of Application : The compound is likely isolated and its inhibitory activity is tested in a biological assay .
    • Results : The compound has been found to have inhibitory activity against a specific enzyme .
  • 5,6′-Dihydroxy-7,8-dimethoxyflavone-2′-O-β-D-glucopyranoside

    • Application : This compound is a type of flavonoid found in Scutellaria baicalensis .
    • Methods of Application : The compound is extracted from the plant and its properties are studied using various techniques such as UV, IR, MS, and NMR .
    • Results : The compound has been characterized and its physical and chemical properties have been reported .
  • 5,7-Dihydroxy-8,2′-dimethoxyflavone

    • Application : This compound has been found to inhibit the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase .
    • Methods of Application : The compound is likely isolated and its inhibitory activity is tested in a biological assay .
    • Results : The compound has been found to have inhibitory activity against a specific enzyme .

properties

IUPAC Name

7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYKCNDMHBDJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,2'-Dihydroxy-5,8-dimethoxyflavanone

Citations

For This Compound
1
Citations
TS Wang, SQ Wang, DL Xiao - J Med Plants Res, 2012 - academicjournals.org
Scutellaria L.(Labiatae) is a large subcosmopolitan genus with about 350 currently recognized species (Shang et al., 2010). Scutellaria barbata belonging to this genus is natively …
Number of citations: 23 academicjournals.org

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